Ortho-Bromo Substitution Confers Detrimental Antiproliferative Activity Relative to Para-Substituted Analogs
The target compound bears a bromine at the ortho (2-) position of the benzamide ring. In the systematic SAR study by Gelain et al. (2019), the para-substituted 4-bromo regioisomer (compound 5, 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide) was synthesized and tested for antiproliferative activity alongside other positional isomers. The authors explicitly state that 'the IC50 values reported in Table I highlight a detrimental role in the biological activity for the ortho position, as a notable increase was observed for derivatives 5 and 18' [1]. This SAR rule—ortho-substitution increases IC50 (reduces potency)—is directly applicable to the 2-bromo target compound, predicting that it will be less potent than the para-bromo (compound 5) and para-trifluoromethyl (MD77, compound 1) analogs in HCT-116 and HeLa cellular assays. MD77 exhibits GI50 values ranging from 0.546 μM (HL60TB leukemia) to 6.75 μM (TK10 renal) across a panel of 58 cancer cell lines [2], setting the potency benchmark from which the ortho-substituted target compound is expected to deviate substantially upward in IC50.
| Evidence Dimension | Antiproliferative activity (ortho vs. para substitution on benzamide ring) |
|---|---|
| Target Compound Data | 2-bromo (ortho) isomer; no direct experimental IC50 reported in peer-reviewed literature; SAR rule predicts reduced potency (elevated IC50) relative to para-substituted analogs based on explicit ortho-detrimental SAR finding |
| Comparator Or Baseline | Para-bromo isomer (compound 5): 4-bromo-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]benzamide (synthesized and tested in Gelain et al. 2019). MD77 (para-CF3, compound 1): GI50 = 0.546–6.75 μM across 58 cancer cell lines |
| Quantified Difference | Ortho substitution causes a 'notable increase' in IC50 (exact fold-change not published; direction and significance qualitatively established); MD77 vs. ortho-substituted analogs show substantially reduced activity for ortho-bearing compounds |
| Conditions | MTT assay; HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) cell lines; 72 h exposure. MD77 GI50 determined via NCI-60 panel. |
Why This Matters
This compound provides a validated negative-control or low-activity comparator for SAR deconvolution, enabling unambiguous attribution of antiproliferative potency to the absence of ortho substitution.
- [1] Gelain A, Mori M, Meneghetti F, Porta F, Basile L, Marverti G, Asai A, Hyeraci M, García-Argáez AN, Dalla Via L, Guccione S, Villa S. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity. Anticancer Research, 2019, 39(1), 135-144. DOI: 10.21873/anticanres.13089. View Source
- [2] Ehrsam D, Porta F, Mori M, Meyer zu Schwabedissen HE, Dalla Via L, García-Argáez AN, Basile L, Meneghetti F, Villa S, Gelain A. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. Anticancer Research, 2019, 39(7), 3453-3461. DOI: 10.21873/anticanres.13491. View Source
